Benzo[4,5]cyclohept[1,2-b]indole

Catalog No.
S15338748
CAS No.
242-14-8
M.F
C17H11N
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[4,5]cyclohept[1,2-b]indole

CAS Number

242-14-8

Product Name

Benzo[4,5]cyclohept[1,2-b]indole

IUPAC Name

12-azatetracyclo[9.7.0.03,8.013,18]octadeca-1,3,5,7,9,11,13,15,17-nonaene

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C17H11N/c1-2-6-13-11-15-14-7-3-4-8-16(14)18-17(15)10-9-12(13)5-1/h1-11H

InChI Key

QVJJKOADQUFGRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=NC4=CC=CC=C43)C=CC2=C1

Benzo[4,5]cyclohept[1,2-b]indole is a polycyclic aromatic compound characterized by a unique fused ring system that combines features of both indole and cycloheptane structures. This compound consists of a seven-membered cycloheptane ring fused to an indole moiety, which contributes to its distinct electronic properties and potential applications in various fields, including organic electronics and medicinal chemistry. The molecular formula for benzo[4,5]cyclohept[1,2-b]indole is C_{15}H_{11}, and it exhibits interesting photophysical properties due to its conjugated π-system.

Typical of polycyclic aromatic hydrocarbons. Notably, it can participate in electrophilic aromatic substitutions, nucleophilic additions, and cycloaddition reactions. For instance, the synthesis of derivatives often involves intramolecular Heck reactions where palladium catalysts facilitate the formation of carbon-carbon bonds between the indole and cycloheptane components. Additionally, it can react with various electrophiles or nucleophiles depending on the substituents present on the indole or cycloheptane rings .

Research into the biological activity of benzo[4,5]cyclohept[1,2-b]indole has revealed its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. Moreover, its derivatives have shown promise as inhibitors of specific enzymes involved in cancer progression .

The synthesis of benzo[4,5]cyclohept[1,2-b]indole can be achieved through several methods:

  • Intramolecular Heck Reaction: This method utilizes palladium(II) acetate to promote the coupling of iodoethylenic esters with other aromatic systems to form the desired structure .
  • Cycloaddition Reactions: The (4 + 3) cycloaddition reaction involving 2-vinylindoles is another effective approach to synthesize this compound .
  • Direct Synthesis from Indoles: Utilizing accessible indole building blocks allows for straightforward synthesis pathways that exploit existing functional groups for further modifications .

Benzo[4,5]cyclohept[1,2-b]indole has several applications in different fields:

  • Organic Electronics: Due to its π-conjugated system, it is investigated for use in organic semiconductors and photovoltaic devices.
  • Medicinal Chemistry: Its derivatives are explored for their anticancer properties and potential as therapeutic agents against various diseases.
  • Material Science: The unique structural properties make it suitable for developing novel materials with specific electronic or optical characteristics.

Interaction studies involving benzo[4,5]cyclohept[1,2-b]indole focus on its binding affinity with biological targets such as proteins and enzymes. These studies often utilize techniques like molecular docking and spectroscopy to elucidate the interaction mechanisms and affinities. Understanding these interactions is crucial for optimizing its pharmacological profiles and enhancing its efficacy as a therapeutic agent .

Benzo[4,5]cyclohept[1,2-b]indole shares structural similarities with several other compounds in the realm of polycyclic aromatic hydrocarbons. Here are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Characteristics
Benzo[4,5]cyclohepta[b]fluoreneFused five-, six-, and seven-membered ringsExhibits p-type semiconductor properties
PentaceneLinear arrangement of five fused benzene ringsKnown for high charge carrier mobility
Cyclopenta[b]quinolineFused five-membered ring with a nitrogen atomExhibits distinct electronic properties
Benzo[b]naphtho[2,3-d]thiopheneFused thiophene with naphthalene structureNotable for its photophysical properties

Benzo[4,5]cyclohept[1,2-b]indole is unique due to its specific ring fusion pattern that combines features of both indoles and cycloheptanes while also displaying distinct electronic properties that differentiate it from other similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

229.089149355 g/mol

Monoisotopic Mass

229.089149355 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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